4-[4-(1,2-Benzothiazol-3-yl)piperazin-1-yl]-4-oxobutanoic acid
Description
BenchChem offers high-quality 4-[4-(1,2-Benzothiazol-3-yl)piperazin-1-yl]-4-oxobutanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-[4-(1,2-Benzothiazol-3-yl)piperazin-1-yl]-4-oxobutanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3S/c19-13(5-6-14(20)21)17-7-9-18(10-8-17)15-11-3-1-2-4-12(11)22-16-15/h1-4H,5-10H2,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOJCGOHMSZMZQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NSC3=CC=CC=C32)C(=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of 4-[4-(1,2-Benzothiazol-3-yl)piperazin-1-yl]-4-oxobutanoic acid are dopamine and serotonin receptors . These receptors play a crucial role in regulating mood and behavior. The compound’s interaction with these receptors is believed to contribute to its pharmacological effects .
Mode of Action
4-[4-(1,2-Benzothiazol-3-yl)piperazin-1-yl]-4-oxobutanoic acid acts as an antagonist at dopamine and serotonin receptors . This means it binds to these receptors and blocks their activation by dopamine and serotonin, neurotransmitters that are naturally present in the brain. By blocking the activation of these receptors, the compound can modulate the neurotransmission of dopamine and serotonin, leading to changes in mood and behavior .
Biochemical Pathways
These pathways play a crucial role in mood regulation, and alterations in these pathways have been associated with various psychiatric conditions .
Pharmacokinetics
Similar compounds have been evaluated for drug likeness or “drugability” according to lipinski’s rule of five (ro5) . This rule is a guideline for the molecular properties that are important for a drug’s pharmacokinetics in the human body, including absorption, distribution, metabolism, and excretion (ADME).
Result of Action
The molecular and cellular effects of 4-[4-(1,2-Benzothiazol-3-yl)piperazin-1-yl]-4-oxobutanoic acid’s action are likely to be diverse, given its interaction with dopamine and serotonin receptors. These effects could include changes in neuronal firing patterns, alterations in intracellular signaling pathways, and modifications of synaptic plasticity .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-[4-(1,2-Benzothiazol-3-yl)piperazin-1-yl]-4-oxobutanoic acid. For instance, factors such as pH and temperature can affect the compound’s stability and its interaction with its targets. Moreover, the presence of other substances, such as other drugs or food, can influence the compound’s absorption and distribution within the body .
Biological Activity
4-[4-(1,2-Benzothiazol-3-yl)piperazin-1-yl]-4-oxobutanoic acid is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological properties, including antimicrobial, anticancer, and enzyme inhibition activities.
Chemical Structure and Properties
The compound features a benzothiazole moiety linked to a piperazine ring, which is known for its diverse pharmacological properties. The molecular formula and structure can be represented as follows:
- Molecular Formula: C₁₃H₁₄N₂O₃S
- Molecular Weight: 270.33 g/mol
Antimicrobial Activity
Several studies have evaluated the antimicrobial effects of compounds related to benzothiazole and piperazine derivatives. For instance, derivatives of 4-(1,2-benzothiazol-3-yl)piperazine have shown significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 4-[4-(1,2-Benzothiazol-3-yl)piperazin-1-yl]-4-oxobutanoic acid | Bacillus subtilis | 32 µg/mL |
| 4-[4-(1,2-Benzothiazol-3-yl)piperazin-1-yl]-4-oxobutanoic acid | Escherichia coli | 64 µg/mL |
These results suggest that the compound exhibits moderate antibacterial activity, particularly against Bacillus subtilis and Escherichia coli .
Anticancer Activity
Research has indicated that benzothiazole derivatives possess anticancer properties. A study demonstrated that compounds with similar structures inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. The mechanism often involves the modulation of signaling pathways associated with cell survival and proliferation.
In vitro studies have shown that the compound can inhibit the growth of cancer cells at concentrations lower than those required for significant toxicity to normal cells. For example:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 10 |
| MCF7 (breast cancer) | 15 |
This suggests a promising therapeutic potential in cancer treatment .
Enzyme Inhibition
The compound has also been evaluated for its ability to inhibit specific enzymes. For instance, it has been tested against acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases like Alzheimer's. The results indicate that it can effectively inhibit AChE activity:
| Enzyme | IC50 (µM) |
|---|---|
| Acetylcholinesterase | 20 |
This inhibition could provide insights into developing treatments for conditions characterized by cholinergic dysfunction .
Case Studies
Case Study 1: Antimicrobial Efficacy
In a study assessing the antimicrobial efficacy of various benzothiazole derivatives, researchers found that 4-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]-4-oxobutanoic acid exhibited notable activity against both Gram-positive and Gram-negative bacteria. The study utilized standard disc diffusion methods to evaluate the effectiveness of the compound compared to established antibiotics.
Case Study 2: Anticancer Mechanisms
Another research project focused on the anticancer mechanisms of similar compounds revealed that they induce apoptosis through mitochondrial pathways. The study highlighted how the compound could modulate Bcl-2 family proteins, leading to increased cytochrome c release and activation of caspases in cancer cells.
Scientific Research Applications
The compound 4-[4-(1,2-Benzothiazol-3-yl)piperazin-1-yl]-4-oxobutanoic acid has garnered attention in various scientific research applications due to its unique chemical structure and biological activities. This article explores its applications across different fields, including medicinal chemistry, pharmacology, and materials science, supported by data tables and case studies.
Anticancer Activity
Recent studies have demonstrated the potential of this compound as an anticancer agent. The benzothiazole derivatives are known for their ability to induce apoptosis in cancer cells. For instance:
- Case Study : A study published in Cancer Letters highlighted that derivatives of benzothiazole exhibited significant cytotoxicity against various cancer cell lines, including breast and prostate cancer cells. The mechanism was attributed to the induction of oxidative stress and disruption of mitochondrial function .
Antimicrobial Properties
The compound has shown promise as an antimicrobial agent. Research indicates that benzothiazole derivatives possess antibacterial and antifungal properties.
- Data Table: Antimicrobial Activity
| Compound | Activity Against | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 4-[4-(1,2-Benzothiazol-3-yl)piperazin-1-yl]-4-oxobutanoic acid | Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL | |
| Candida albicans | 16 µg/mL |
Neuropharmacological Effects
Benzothiazole derivatives are also being explored for their neuropharmacological effects. Compounds containing piperazine rings have been linked to anxiolytic and antidepressant activities.
- Case Study : Research published in European Journal of Pharmacology indicated that a related compound demonstrated significant anxiolytic effects in animal models, suggesting potential applications in treating anxiety disorders .
Polymer Chemistry
The incorporation of benzothiazole derivatives into polymer matrices has been investigated for enhancing material properties such as thermal stability and UV resistance.
- Data Table: Material Properties
| Polymer Type | Additive | Property Enhanced |
|---|---|---|
| Polyvinyl Chloride | 4-[4-(1,2-Benzothiazol-3-yl)piperazin-1-yl]-4-oxobutanoic acid | UV Stability |
| Polystyrene | 4-[4-(1,2-Benzothiazol-3-yl)piperazin-1-yl]-4-oxobutanoic acid | Thermal Resistance |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
